molecular formula C12H15ClN2OS B2633187 1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine CAS No. 2320858-65-7

1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2633187
CAS No.: 2320858-65-7
M. Wt: 270.78
InChI Key: VGOBNFLKJKLJDN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrrolidine ring (5-membered saturated amine) linked to an azetidine (4-membered saturated amine) via a carbonyl group. The azetidine moiety is further substituted with a 5-chlorothiophene-2-carbonyl group, introducing a sulfur-containing aromatic heterocycle with a chlorine atom at the 5-position.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c13-11-4-3-10(17-11)12(16)15-7-9(8-15)14-5-1-2-6-14/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOBNFLKJKLJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 5-Chlorothiophene-2-carbonyl chloride: This is achieved by reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of Azetidin-3-ylamine: Azetidin-3-ylamine is prepared by the reduction of azetidin-3-one using a suitable reducing agent such as lithium aluminum hydride.

    Coupling Reaction: The final step involves the coupling of 5-chlorothiophene-2-carbonyl chloride with azetidin-3-ylamine in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anti-cancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It is employed in the development of new materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory or anti-cancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[1-(2-Thienyl)cyclohexyl]pyrrolidine (TCPy)

  • Key Differences: TCPy lacks the azetidine-carbonyllinker, replacing it with a cyclohexyl ring, which increases molecular rigidity and hydrophobicity.
  • Functional Implications :
    • TCPy is a phencyclidine (PCP) analog with psychoactive properties, classified as a controlled substance due to its NMDA receptor antagonism . The target compound’s azetidine-pyrrolidine framework may reduce CNS penetration compared to TCPy’s cyclohexyl group.

1-(5-Chloro-pyrimidin-2-yl)-azetidine-3-carboxylic Acid

  • Structure : Azetidine linked to a chloropyrimidine ring and a carboxylic acid group.
  • Key Differences :
    • Replaces the chlorothiophene-pyrrolidine system with a chloropyrimidine and carboxylic acid, introducing hydrogen-bonding capability.
    • Pyrimidine (6-membered, two nitrogen atoms) vs. thiophene (5-membered, one sulfur atom): Pyrimidine offers stronger dipole interactions and basicity.
  • Functional Implications :
    • The carboxylic acid group enhances solubility in aqueous environments, contrasting with the lipophilic thiophene-carbonyl group in the target compound. This derivative is marketed as a synthetic intermediate, suggesting utility in drug discovery .

1-(5-Chloropyridin-2-yl)azetidine-3-carboxylic Acid

  • Structure : Azetidine with a chloropyridine substituent and a carboxylic acid.
  • Key Differences :
    • Chloropyridine (6-membered, one nitrogen) vs. chlorothiophene: Pyridine’s basic nitrogen may facilitate protonation at physiological pH, altering bioavailability.
    • Lacks the pyrrolidine ring, reducing steric bulk compared to the target compound.

Research Implications and Gaps

  • Electronic Effects : The chlorothiophene in the target compound may enhance electrophilic reactivity compared to pyridine/pyrimidine analogs, enabling unique covalent binding modes.
  • Solubility and Bioavailability : The absence of ionizable groups (e.g., carboxylic acid) in the target compound may limit water solubility but improve membrane permeability.
  • Synthetic Utility : Compounds like the chloropyrimidine-azetidine derivative are commercially available intermediates , whereas the target compound’s synthesis and applications remain underexplored.

Biological Activity

1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structure, synthesis, and biological implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₆ClN₃OS
  • Molecular Weight : 309.8 g/mol
  • CAS Number : 2741894-63-1

The compound features a pyrrolidine ring fused with an azetidine structure, linked to a 5-chlorothiophene-2-carbonyl moiety. This unique configuration is believed to enhance its interaction with biological targets, making it a subject of interest in drug development.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 5-Chlorothiophene-2-carbonyl Chloride : Reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride.
  • Synthesis of Azetidin-3-ylamine : Reduction of azetidin-3-one using lithium aluminum hydride.
  • Coupling Reaction : The final product is formed by coupling the above two intermediates in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its structural features allow it to bind effectively at active sites, potentially inhibiting enzyme activity or modulating receptor functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit pro-inflammatory cytokines and other mediators involved in inflammation pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • In vitro Studies : A study demonstrated that derivatives of the compound showed promising results in inhibiting specific cancer cell lines, suggesting a pathway for further drug development .
  • Enzyme Inhibition : Research has indicated that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have therapeutic implications for metabolic disorders .
  • Structural Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications in the molecular structure can significantly affect biological activity, indicating the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
1-(5-Chlorothiophene-2-carbonyl)pyrrolidineModerate anticancer activityPyrrolidine ring
1-(5-Chlorothiophene-2-carbonyl)azetidineStrong anti-inflammatory effectsAzetidine ring
This compoundPotential dual action (anticancer & anti-inflammatory)Dual-ring structure

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